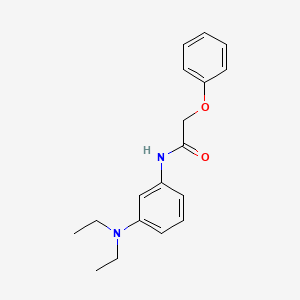

3-Phenoxyacetamido-N,N-diethylaniline

Description

Properties

CAS No. |

64617-51-2 |

|---|---|

Molecular Formula |

C18H22N2O2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

N-[3-(diethylamino)phenyl]-2-phenoxyacetamide |

InChI |

InChI=1S/C18H22N2O2/c1-3-20(4-2)16-10-8-9-15(13-16)19-18(21)14-22-17-11-6-5-7-12-17/h5-13H,3-4,14H2,1-2H3,(H,19,21) |

InChI Key |

LXPXINATXLYPHW-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2 |

Canonical SMILES |

CCN(CC)C1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Similar compounds include:

- N,N-Diethylaniline (CAS 91-66-7): The parent compound lacks the acetamido group, featuring only a diethylamino substituent. It is a pale-yellow liquid (boiling point: 215–217°C) used as a solvent in Claisen rearrangements and as a precursor in dye synthesis .

- N,N-Dimethylaniline (CAS 121-69-7): Substituted with dimethylamino groups, it exhibits faster N-demethylation due to the higher acidity of methyl protons compared to ethyl, influencing its metabolic degradation .

- 5-Acetylamino-2-methoxy-N,N-diethylaniline: Contains additional methoxy (–OCH₃) and acetylamino groups, enhancing dye polarity and lightfastness on fabrics .

- 4-Bromo-N,N-diethylaniline (CAS 2052-06-4) : A brominated derivative with a molecular weight of 228.13 g/mol, used in electrophilic substitution reactions .

Physical and Chemical Properties

| Property | 3-Acetamido-N,N-diethylaniline | N,N-Diethylaniline | N,N-Dimethylaniline |

|---|---|---|---|

| Molecular Weight (g/mol) | 206.28 | 149.24 | 121.18 |

| Boiling Point (°C) | Not reported | 215–217 | 193–194 |

| Water Solubility | Low (exact data unavailable) | 1.4 g/100 mL | 1.1 g/100 mL |

| Key Applications | Dye synthesis, enzyme inhibition | Solvent, drug intermediate | Dye intermediate |

| Bioconcentration Factor (BCF) | Not reported | 17–161 (low-high) | Not reported |

Notes:

- N,N-Diethylaniline exhibits higher thermal stability (autoignition temperature: 332°C) than its dimethyl counterpart due to larger alkyl groups .

Molecular Interactions

- N,N-Diethylaniline forms electron-transfer complexes with ketones (e.g., cyclopentanone) via dipole-dipole interactions, resulting in negative excess volume (Vᴇ = -0.5 cm³/mol). The acetamido group’s impact on such interactions is unreported but likely enhances polarity-dependent behavior .

Preparation Methods

General Synthetic Strategy

The preparation of 3-Phenoxyacetamido-N,N-diethylaniline generally follows these key steps:

Step 1: Synthesis of N,N-diethylaniline derivative

Starting from aniline or substituted aniline, N,N-diethylation is performed to introduce the diethylamino group.Step 2: Introduction of the phenoxyacetamido moiety

This is typically achieved by acylation of the N,N-diethylaniline with phenoxyacetyl chloride or related activated phenoxyacetyl derivatives to form the amide bond.

Preparation of N,N-Diethylaniline Derivative

A reliable method for synthesizing N,N-diethylaniline derivatives involves reductive N-alkylation of aniline or substituted anilines with aldehydes using palladium on carbon (Pd/C) as catalyst and ammonium formate as an in situ hydrogen donor in aqueous alcoholic medium.

- Reaction conditions:

- Catalyst: Pd/C (0.5 mmol)

- Reducing agent: Ammonium formate (50 mmol)

- Solvent: Aqueous 2-propanol (90 ml 2-propanol + 10 ml water)

- Temperature: Room temperature (~25°C)

- Time: 30 minutes stirring

Procedure:

The Pd/C catalyst is activated by stirring with ammonium formate in 2-propanol/water. Then, 2,6-diethylaniline (5 mmol) and an aldehyde (e.g., acetaldehyde or 3-chloro-2-oxopropanal) are added. The mixture is stirred at room temperature for 30 minutes. After reaction completion (monitored by TLC), Pd/C is filtered off, solvent evaporated under reduced pressure at 45-50°C, and the residue extracted with dichloromethane, washed with brine, dried over sodium sulfate, and purified by silica gel column chromatography using ethyl acetate/cyclohexane as eluent.Yields and selectivity:

This method provides excellent yields and high selectivity for secondary and tertiary amines under mild conditions without forming quaternary ammonium salts.

| Parameter | Condition/Value |

|---|---|

| Catalyst | Pd/C (0.5 mmol) |

| Reducing agent | Ammonium formate (50 mmol) |

| Solvent | 2-propanol/water (90:10 ml) |

| Temperature | Room temperature (approx. 25°C) |

| Reaction time | 30 minutes |

| Purification | Silica gel chromatography |

| Eluent | Ethyl acetate/Cyclohexane |

| Yield | High (not specified exactly) |

Introduction of the Phenoxyacetamido Group

The phenoxyacetamido group is introduced by acylation of the N,N-diethylaniline derivative with phenoxyacetyl chloride or phenoxyacetic acid derivatives.

-

- Reagents: Phenoxyacetyl chloride or activated phenoxyacetyl derivatives

- Base: Often a tertiary amine base (e.g., triethylamine) to neutralize HCl

- Solvent: Anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature to control reaction rate and avoid side reactions

- Time: 1–4 hours depending on scale and conditions

Mechanism:

The nucleophilic nitrogen of the diethylaniline attacks the electrophilic carbonyl carbon of phenoxyacetyl chloride, forming the amide bond and releasing HCl, which is scavenged by the base.Purification:

The crude product is typically purified by recrystallization or column chromatography.

Summary Table of Preparation Methods

Research Findings and Notes

The reductive N-alkylation method using Pd/C and ammonium formate is advantageous due to mild conditions, scalability, and avoidance of quaternary ammonium salts.

The amide bond formation with phenoxyacetyl chloride is a well-established reaction in organic synthesis, allowing efficient introduction of the phenoxyacetamido group.

Catalyst-supported methods for related aniline derivatives offer industrially viable options with high atom economy and low environmental impact.

Purification by silica gel chromatography using ethyl acetate/cyclohexane is effective in isolating pure products.

No direct preparation methods exclusively for 3-Phenoxyacetamido-N,N-diethylaniline were found in a single source; however, combining the above strategies provides a comprehensive synthetic route.

Q & A

Basic: What are the recommended synthetic routes for 3-Phenoxyacetamido-N,N-diethylaniline, and how can purity be validated?

Methodological Answer:

The synthesis of 3-Phenoxyacetamido-N,N-diethylaniline can be approached via coupling reactions involving phenoxyacetic acid derivatives and N,N-diethylaniline. Azo coupling methods, similar to those used for synthesizing related dyes (e.g., 4-(2-pyridylazo)-N,N-diethylaniline), may be adapted by reacting nitroso intermediates with amino precursors under controlled pH and temperature . Purity validation requires chromatographic techniques (HPLC or TLC) combined with spectroscopic methods. For example, UV-Vis spectroscopy can confirm absorption maxima shifts in frozen vs. liquid solutions, as observed in photochemical studies of aniline derivatives . Mass spectrometry (ESI-MS) and elemental analysis are critical for verifying molecular weight and structural integrity .

Basic: How can researchers characterize the photophysical properties of 3-Phenoxyacetamido-N,N-diethylaniline?

Methodological Answer:

Photophysical characterization should include UV-Vis absorption and fluorescence spectroscopy. Bathochromic shifts in absorption maxima (10–15 nm) observed in frozen aqueous solutions of N,N-diethylaniline derivatives suggest similar experiments could elucidate solvent and temperature effects on 3-Phenoxyacetamido-N,N-diethylaniline . Time-resolved fluorescence studies can probe exciplex formation, as demonstrated in anthracene-diethylaniline systems under metal-enhanced conditions . Stability constants of analogous dyes (e.g., conditional stability constant = 6 × 10⁴ mol⁻¹) may guide comparative analyses .

Advanced: How should researchers design experiments to evaluate the environmental persistence of 3-Phenoxyacetamido-N,N-diethylaniline?

Methodological Answer:

Environmental persistence can be assessed using standardized biodegradation tests. For example:

- Biochemical Oxygen Demand (BOD): Compare theoretical vs. observed BOD over 4 weeks using activated sludge inoculum (30 mg/l), as done for N,N-diethylaniline . Persistent compounds show <10% degradation.

- Soil Mobility: Estimate the soil adsorption coefficient (Koc) via log Kow (e.g., log Kow = 3.31 for N,N-diethylaniline yields Koc ≈ 1,500, indicating low mobility) .

- Bioaccumulation: Measure BCF (bioconcentration factor) in aquatic organisms (e.g., carp exposed to 0.02–0.2 mg/l showed BCF = 17–161) .

Advanced: How can conflicting data on the genotoxicity of N,N-diethylaniline derivatives inform risk assessment for 3-Phenoxyacetamido-N,N-diethylaniline?

Methodological Answer:

N,N-Diethylaniline induces sister chromatid exchanges (SCEs) in human lymphocytes, with a 5-fold increase in SCE frequency in the presence of metabolic activation (S-9 mix) . To assess genotoxicity in the target compound:

Dose-Response Analysis: Use ANOVA to correlate SCE frequency with compound concentration (0.1–10 µM range) .

Metabolic Activation: Include S-9 mix to simulate liver metabolism and detect pro-mutagenic intermediates.

Comparative Studies: Cross-reference with structurally similar compounds (e.g., 4-amino-N,N-diethylaniline) to identify structure-activity relationships .

Advanced: What experimental strategies mitigate solvent-induced artifacts in nanoparticle synthesis using 3-Phenoxyacetamido-N,N-diethylaniline?

Methodological Answer:

N,N-Diethylaniline is known to cause bent nanostructures due to insufficient steric bulk during seed aggregation . To minimize artifacts:

- Solvent Blending: Use minimal N,N-diethylaniline (~2 mL) mixed with bulkier solvents (e.g., trioctylphosphine) to stabilize nanoparticle growth .

- Temperature Control: Optimize hot-injection synthesis (e.g., indium phosphide nanorods at 180–220°C) to balance reactivity and solvent stability .

- Characterization: Employ TEM and XRD to compare nanostructure morphology with solvent-free or alternative solvent systems .

Advanced: How does the photochemical behavior of 3-Phenoxyacetamido-N,N-diethylaniline vary under freezing vs. ambient conditions?

Methodological Answer:

Freezing aqueous solutions can activate photooxidation pathways, as shown for N,N-diethylaniline derivatives . To investigate:

Freezing Protocols: Prepare ice samples via slow freezing or vapor deposition and compare absorption spectra (243–298 K range).

Mechanistic Probes: Use computational modeling (TD-DFT) to correlate bathochromic shifts with interfacial ice effects on electronic transitions .

Reactivity Studies: Monitor degradation products (e.g., quinones or nitro derivatives) via LC-MS under UV irradiation.

Advanced: What catalytic roles can 3-Phenoxyacetamido-N,N-diethylaniline play in hydroboration or alkyne functionalization reactions?

Methodological Answer:

N,N-Diethylaniline-borane complexes catalyze hydroboration-alkenyl transfer reactions at 25°C . For the target compound:

- Catalytic Screening: Test 10 mol% of 3-Phenoxyacetamido-N,N-diethylaniline-borane complexes in reactions with alk-1-ynes and catecholborane.

- Kinetic Analysis: Compare turnover frequencies (TOF) with traditional catalysts (e.g., BH₃:THF) using GC-MS or NMR .

- Mechanistic Studies: Isotope labeling (D₂O or ¹¹B NMR) can elucidate boron transfer pathways.

Advanced: How can fluorescence resonance energy transfer (FRET) be utilized in probes containing 3-Phenoxyacetamido-N,N-diethylaniline?

Methodological Answer:

Quinolinium-N,N-diethylaniline hybrids exhibit FRET/TICT mechanisms for sensing anions or viscosity . Design strategies include:

- Donor-Acceptor Pairing: Use 3-Phenoxyacetamido-N,N-diethylaniline as an acceptor with quinolinium donors via π-conjugated linkers.

- Ratiometric Detection: Measure emission ratio (e.g., 450 nm/600 nm) to quantify HSO₃⁻/SO₃²⁻ or microviscosity changes .

- Cell Imaging: Validate probe performance in live cells using confocal microscopy with controls for autofluorescence and photobleaching.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.